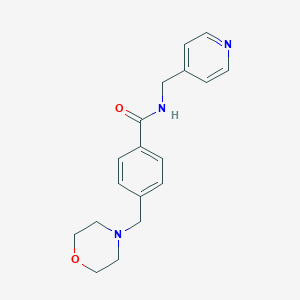
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMB or MMB-4 and is a member of the benzamide family. The chemical structure of MMB-4 consists of a benzene ring, a morpholine group, and a pyridine group. In
Aplicaciones Científicas De Investigación
MMB-4 has been the subject of numerous scientific research studies due to its potential applications in various fields. One of the most significant applications of MMB-4 is its use as a fluorescence probe for the detection of metal ions. MMB-4 has been shown to have high selectivity and sensitivity towards the detection of copper ions, making it a valuable tool for environmental monitoring and biomedical research.
Mecanismo De Acción
The mechanism of action of MMB-4 is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation between MMB-4 and metal ions results in a change in fluorescence intensity, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
MMB-4 has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of MMB-4 on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMB-4 is its high selectivity and sensitivity towards the detection of metal ions. This makes it a valuable tool for environmental monitoring and biomedical research. However, the synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions. Additionally, further research is needed to fully understand the potential effects of MMB-4 on living organisms.
Direcciones Futuras
There are several future directions for the research and development of MMB-4. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of the potential applications of MMB-4 in other fields, such as drug discovery and environmental monitoring. Additionally, further research is needed to fully understand the mechanism of action of MMB-4 and its potential effects on living organisms.
Conclusion:
In conclusion, 4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions. MMB-4 has been shown to have high selectivity and sensitivity towards the detection of metal ions, making it a valuable tool for environmental monitoring and biomedical research. However, further research is needed to fully understand the potential effects of MMB-4 on living organisms. There are several future directions for the research and development of MMB-4, including the development of new synthesis methods and the exploration of its potential applications in other fields.
Métodos De Síntesis
The synthesis of MMB-4 involves a multi-step process that starts with the reaction of 4-aminobenzonitrile with 4-pyridinecarboxaldehyde. The resulting product is then reacted with morpholine and formaldehyde to form MMB-4. The synthesis of MMB-4 is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propiedades
Nombre del producto |
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide |
|---|---|
Fórmula molecular |
C18H21N3O2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-13-15-5-7-19-8-6-15)17-3-1-16(2-4-17)14-21-9-11-23-12-10-21/h1-8H,9-14H2,(H,20,22) |
Clave InChI |
JLPBDPGMSYCDFJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sec-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B258405.png)

![4-[(3-methoxyphenoxy)methyl]-6-methyl-2H-chromen-2-one](/img/structure/B258409.png)
![Ethyl 3-[(benzylsulfonyl)amino]benzoate](/img/structure/B258410.png)





![2-piperidin-1-yl-N-(2,4,6-trimethylthieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B258426.png)
![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B258427.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)
![N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide](/img/structure/B258436.png)